5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
CAS No.:
Cat. No.: VC16333652
Molecular Formula: C22H21N3O2S
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O2S |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C22H21N3O2S/c1-27-17-9-7-15(8-10-17)11-12-25-13-19(26)20(21(25)23)22-24-18(14-28-22)16-5-3-2-4-6-16/h2-10,14,23,26H,11-13H2,1H3 |
| Standard InChI Key | SFSWQOSGYNIASP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 2,5-dihydro-1H-pyrrole ring substituted at positions 1, 4, and 5. Key structural elements include:
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Pyrrole core: A five-membered dihydropyrrole ring with an imino group at position 5.
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Thiazole moiety: A 4-phenyl-1,3-thiazol-2-yl group at position 4, contributing aromaticity and π-stacking capabilities .
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Side chains: A 2-(4-methoxyphenyl)ethyl group at position 1 and a hydroxyl group at position 3.
The IUPAC name systematically describes these substituents, ensuring unambiguous identification.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₂₃H₂₂N₃O₂S | |
| Molecular weight | 404.51 g/mol | |
| Hybridization | sp²/sp³ hybridized centers |
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically involves sequential functionalization of the pyrrole and thiazole rings. A representative pathway includes:
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Pyrrole ring formation: Cyclocondensation of γ-ketoesters with ammonium acetate yields the dihydropyrrole scaffold .
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Thiazole introduction: Hantzsch thiazole synthesis using 4-phenylthioamide and α-haloketones installs the 4-phenylthiazole group .
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Side-chain functionalization: Mitsunobu reaction or nucleophilic substitution attaches the 2-(4-methoxyphenyl)ethyl group .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | NH₄OAc, EtOH | 80°C | 62 |
| 2 | CS₂, K₂CO₃, DMF | 110°C | 55 |
| 3 | DIAD, PPh₃, THF | 0°C → RT | 78 |
Critical challenges include regioselectivity during thiazole formation and stereochemical control at the pyrrole C3 hydroxyl group. Microwave-assisted synthesis has reduced reaction times by 40% compared to conventional heating .
Physicochemical Characterization
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 5H, Ph), 6.91 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 3.79 (s, 3H, OCH₃) .
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IR (KBr): 3345 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C).
The compound exhibits pH-dependent solubility:
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Aqueous solubility: 2.1 mg/mL (pH 7.4), increasing to 8.9 mg/mL at pH 2.0 due to imino group protonation.
Industrial and Research Applications
Material Science Applications
Thin films of the compound exhibit:
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